molecular formula C20H27NO4S B1670876 Domitroban CAS No. 112966-96-8

Domitroban

Cat. No.: B1670876
CAS No.: 112966-96-8
M. Wt: 377.5 g/mol
InChI Key: PWTCIBWRMQFJBC-ZEMKZVSASA-N
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Description

Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It functions as a thromboxane A2 receptor antagonist and has been explored for its potential as an antiasthmatic and cerebroprotective drug. This compound has shown efficacy in inhibiting proteinuria in animal models of renal injury and has been investigated in clinical trials for the treatment of allergic rhinitis and asthma .

Preparation Methods

The synthesis of Domitroban involves several steps:

    Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.

    Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.

    Reduction: The oxime is reduced using lithium aluminium hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.

    Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester.

    Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid and subsequent oxidation with periodic acid to form an aldehyde.

    Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to produce a methyl ester.

    Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.

    Hydrolysis: Finally, the sulfonamide ester is hydrolyzed with potassium hydroxide in methanol-water to produce this compound as a racemic mixture.

Chemical Reactions Analysis

Domitroban undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.

    Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include lithium aluminium hydride for reduction, m-chloroperbenzoic acid for epoxidation, and potassium hydroxide for hydrolysis. Major products formed from these reactions include various intermediates and derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism is beneficial in conditions such as asthma and renal injuries, where thromboxane A2 plays a detrimental role .

Comparison with Similar Compounds

Domitroban is compared with other thromboxane A2 receptor antagonists such as OKY046 and Ramatroban. While OKY046 is a thromboxane A2 synthase inhibitor, this compound is more potent in inhibiting thromboxane A2 receptor-mediated processes. Ramatroban, another thromboxane A2 receptor antagonist, is known for its long-lasting inhibitory effects. This compound’s unique structure and potent antagonistic properties make it a valuable compound for research and therapeutic applications .

Similar compounds include:

Properties

CAS No.

112966-96-8

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1

InChI Key

PWTCIBWRMQFJBC-ZEMKZVSASA-N

SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Appearance

Solid powder

115266-92-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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